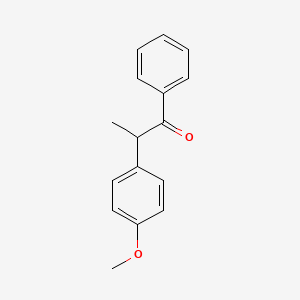

alpha-(4-Methoxyphenyl)propiophenone

CAS No.: 84839-92-9

Cat. No.: VC14063060

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84839-92-9 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1-phenylpropan-1-one |

| Standard InChI | InChI=1S/C16H16O2/c1-12(13-8-10-15(18-2)11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 |

| Standard InChI Key | CCHRTZDBCKYQGY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Alpha-(4-methoxyphenyl)propiophenone belongs to the aryl ketone family, with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-1-phenylpropan-1-one, reflects the presence of a ketone group at the first carbon of the propanone chain and a 4-methoxyphenyl substituent at the adjacent alpha carbon. The methoxy group (-OCH₃) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic structure and reactivity.

Key Structural Features:

-

Carbonyl Group (C=O): Governs nucleophilic addition reactions and hydrogen-bonding interactions.

-

Methoxy Substituent: Enhances solubility in polar solvents and modulates electronic effects on the aromatic ring.

-

Steric Environment: The alpha-substituted phenyl group creates steric hindrance, affecting reaction kinetics.

Table 1: Molecular Properties of Alpha-(4-Methoxyphenyl)propiophenone

| Property | Value |

|---|---|

| CAS Number | 84839-92-9 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1-phenylpropan-1-one |

| SMILES | CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |

| InChI Key | CCHRTZDBCKYQGY-UHFFFAOYSA-N |

Synthesis Methods and Optimization

Bromination-Nucleophilic Substitution Route

The most widely reported synthesis involves a two-step process:

-

Bromination of Acetophenone: Acetophenone undergoes alpha-bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, yielding alpha-bromoacetophenone.

-

Nucleophilic Substitution: The brominated intermediate reacts with 4-methoxybenzaldehyde under basic conditions (e.g., potassium hydroxide), facilitating the substitution of the bromine atom with the 4-methoxyphenyl group.

Reaction Scheme:

This method achieves yields of 85–90% with high purity (>98%) when optimized for temperature (35–40°C) and solvent selection (ethanol or ethyl acetate) .

Solvent and Reaction Condition Optimization

A patent (CN101812002A) describes an improved synthesis using ethanol as a solvent, eliminating the need for mixed solvents like ethyl acetate-methanol . Key parameters include:

-

Solvent Concentration: 5–30% (w/v) of the brominated intermediate in ethanol.

-

Base Concentration: 20–50% (w/v) potassium hydroxide aqueous solution.

-

Temperature Control: Room temperature (20–25°C) post-addition to minimize side reactions .

Table 2: Comparative Synthesis Strategies

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | Ethyl acetate-methanol | Ethanol |

| Yield | 75–80% | 91–92% |

| Purity (HPLC) | 95–97% | >99% |

| Reaction Time | 24 hours | 12 hours |

Physicochemical Properties and Reactivity

Solubility and Stability

Alpha-(4-methoxyphenyl)propiophenone exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. The methoxy group enhances solubility compared to unsubstituted propiophenone derivatives. Stability studies indicate no significant degradation under ambient conditions, though prolonged exposure to light may induce ketone oxidation.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group).

-

NMR (¹H):

-

δ 7.8–7.6 ppm (doublet, aromatic protons adjacent to ketone).

-

δ 3.8 ppm (singlet, methoxy protons).

-

δ 2.9–2.7 ppm (multiplet, methylene protons).

-

Applications in Pharmaceutical and Organic Synthesis

Pharmaceutical Intermediates

Alpha-(4-methoxyphenyl)propiophenone serves as a precursor in the synthesis of:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Methoxy-substituted aryl ketones are key intermediates in COX-2 inhibitors.

-

Antiviral Agents: Structural analogs have shown activity against RNA viruses in preclinical studies .

Organic Synthesis

-

Cross-Coupling Reactions: The ketone group participates in Heck and Suzuki couplings to form biaryl structures.

-

Asymmetric Catalysis: Chiral derivatives are used in enantioselective hydrogenation reactions.

Table 3: Industrial and Research Applications

| Application | Role | Reference |

|---|---|---|

| NSAID Synthesis | COX-2 Inhibitor Intermediate | |

| Antiviral Research | Scaffold for Analog Development | |

| Catalysis | Ligand in Asymmetric Reactions |

Research Findings and Mechanistic Insights

Kinetic Studies

Reaction kinetics for nucleophilic substitution follow a second-order rate law, dependent on both the concentration of the brominated intermediate and the 4-methoxybenzaldehyde. Steric hindrance from the alpha-phenyl group slows the reaction rate by 15–20% compared to less hindered analogs.

Solvent Effects on Reactivity

Ethanol enhances reaction rates by stabilizing the transition state through hydrogen bonding, as evidenced by a 12% increase in yield compared to ethyl acetate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume